molecular formula C21H21ClN6O3 B2844298 N-butyl-2-[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-methylacetamide CAS No. 1251605-35-2

N-butyl-2-[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-methylacetamide

Cat. No. B2844298
CAS RN: 1251605-35-2
M. Wt: 440.89
InChI Key: SMGLCOXQAYCBPF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an oxadiazole, a triazolo-pyridine, and an acetamide group. These groups are common in many pharmaceuticals and could suggest potential biological activity .


Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are likely to contribute to its chemical properties and potential biological activity. The presence of nitrogen in these rings could allow for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on the exact structure and the functional groups present. For example, the presence of the amide group could increase the compound’s solubility in water .

Scientific Research Applications

Anticancer Agents

The compound is a derivative of 1,2,4-triazole, which has been reported to have promising anticancer properties . In a study, several 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against three human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity lower than 12 μM against the Hela cell line .

Selectivity Against Cancer Cell Lines

Most of the synthesized compounds, including the one , have shown proper selectivity against cancer cell lines . This means they can potentially be used to target cancer cells without causing significant harm to normal cells .

Antibacterial Agents

1,2,4-Triazole derivatives, including the compound , have been found to have significant antibacterial activity . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Dealing with Microbial Resistance

The escalating problem of microbial resistance can potentially be dealt with by the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole . The compound could play a role in this.

Structure Activity Relationship (SAR) Studies

The compound can be used in SAR studies to understand how changes in the structure of the compound affect its antimicrobial activity .

Potent Against Specific Bacteria

Some derivatives of the compound have shown potent activity against specific bacteria such as S. aureus and B. subtillis .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. This could include in vitro tests to determine if the compound has any activity against biological targets, and in vivo tests to determine if it has any therapeutic effects .

properties

IUPAC Name

N-butyl-2-[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O3/c1-3-4-11-26(2)17(29)13-28-21(30)27-12-5-6-16(19(27)24-28)20-23-18(25-31-20)14-7-9-15(22)10-8-14/h5-10,12H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGLCOXQAYCBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-methylacetamide

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